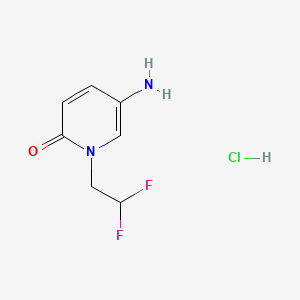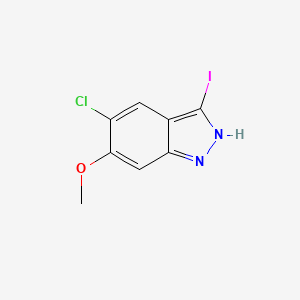
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-chloroaniline, is converted to 4-chlorophenyl azide using sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole and 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine hydrochloride share similar structural features and reactivity.
Azole Compounds: Other azole compounds, such as imidazoles and pyrazoles, also exhibit similar chemical properties and applications.
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.
Properties
CAS No. |
2866355-83-9 |
|---|---|
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2-(4-chlorophenyl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H |
InChI Key |
OBUWRTVVKVPTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


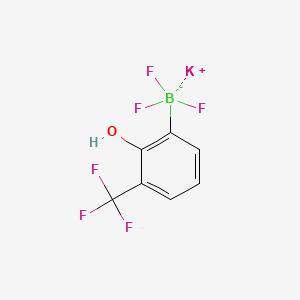
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
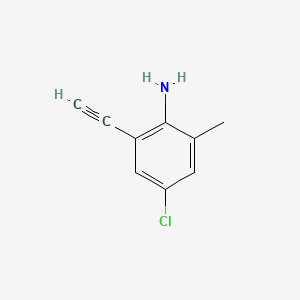
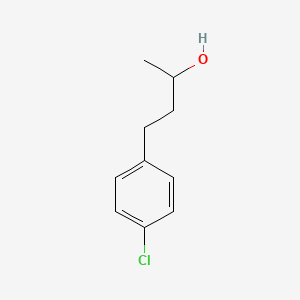
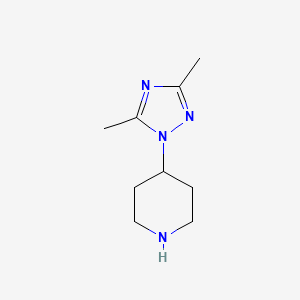
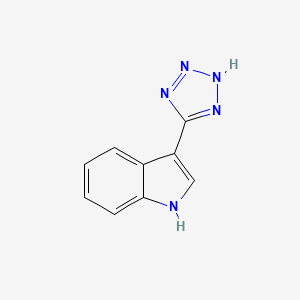
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
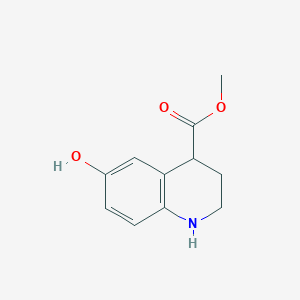
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)


